2-(Aminomethyl)-2-methylpropane-1,3-diol CAS 115-69-5 properties
2-(Aminomethyl)-2-methylpropane-1,3-diol CAS 115-69-5 properties
Technical Whitepaper: 2-(Aminomethyl)-2-methylpropane-1,3-diol (AMPD)
CAS Registry Number: 115-69-5 Synonyms: 2-Amino-2-methyl-1,3-propanediol; Ammediol; AMPD.
Disambiguation & Scope
Critical Note on Nomenclature: The chemical name provided in the topic request, "2-(Aminomethyl)-2-methylpropane-1,3-diol," technically refers to a C5 homologue (CAS 208105-60-6). However, the CAS number provided (115-69-5) definitively identifies 2-Amino-2-methyl-1,3-propanediol (AMPD) , a C4 amino-diol widely used as a biological buffer and synthetic building block. This guide strictly follows the chemical identity of CAS 115-69-5 .
Executive Summary
2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-alcohol serving two distinct but critical roles in drug development and biochemistry. Physiologically, it functions as a robust biological buffer (pKa 8.8) known as "Ammediol," ideal for alkaline pH environments (7.8–9.7) where common buffers like Tris or Phosphate may interfere with enzymatic activity or metal ion stability. Synthetically, AMPD is a "privileged" building block. Its gem-disubstituted structure allows for the rapid construction of 4,4-disubstituted-2-oxazolines , a scaffold ubiquitous in ligand design, protecting group chemistry, and peptidomimetic drug candidates.
Chemical & Physical Characterization
| Property | Value | Notes |
| Molecular Formula | C₄H₁₁NO₂ | Geminal amino-diol structure |
| Molecular Weight | 105.14 g/mol | Low MW facilitates high molarity buffers |
| Appearance | White Crystalline Solid | Hygroscopic |
| Melting Point | 109–111 °C | Sharp melting point indicates high purity |
| Boiling Point | 151–152 °C (at 10 mmHg) | Thermally stable under standard synthesis conditions |
| pKa (25 °C) | 8.80 | Effective buffering range: pH 7.8 – 9.7 |
| Solubility | >250 g/100 mL (Water) | Highly soluble; also soluble in lower alcohols |
| pH (0.1 M aq) | ~10.8 | Highly alkaline in native state; requires titration |
Mechanism of Action
Biological Buffering (The Ammediol System)
AMPD functions as a cationic buffer. In its protonated form (
Synthetic Utility: The Oxazoline Cyclization
In organic synthesis, AMPD reacts with carboxylic acids or nitriles to form 2-oxazolines . The mechanism involves an initial condensation to an amide, followed by a dehydrative cyclization. The gem-dimethyl/hydroxymethyl substitution at the 4-position of the resulting oxazoline ring provides steric bulk, which is crucial for:
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Chiral Ligand Synthesis: Precursor to "BOX" and "PyBOX" ligands used in asymmetric catalysis.
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Prodrug Design: Modulating solubility and lipophilicity of carboxylic acid drugs.
Visualizations
Figure 1: Buffer Equilibrium & Oxazoline Synthesis Pathway
Caption: Figure 1 illustrates the dual utility of AMPD: reversible protonation in biological buffering (left, green) and irreversible cyclodehydration to form oxazolines in organic synthesis (right, red).
Experimental Protocols
Protocol A: Preparation of 0.1 M AMPD Buffer (pH 8.8)
Application: Electrophoresis (isotachophoresis), Enzyme Assays.
Reagents:
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AMPD (CAS 115-69-5): 10.51 g
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1.0 M Hydrochloric Acid (HCl)
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Deionized Water (18.2 MΩ·cm)
Procedure:
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Dissolution: Weigh 10.51 g of AMPD and dissolve in approx. 800 mL of deionized water in a 1 L beaker. Stir until completely clear.
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pH Adjustment: Place a calibrated pH probe into the solution. The initial pH will be ~10.8.
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Titration: Slowly add 1.0 M HCl while stirring. The pH will drop slowly as it approaches the pKa (8.8).
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Note: As the solution warms during neutralization, allow it to cool to 25°C before final adjustment, as pKa is temperature-dependent (
).
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Final Volume: Once pH 8.8 is reached, transfer to a volumetric flask and dilute to exactly 1.0 L with deionized water.
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Sterilization: Filter through a 0.22 µm PES membrane. Store at 4°C (Stable for 6 months).
Protocol B: Synthesis of 4-Hydroxymethyl-4-methyl-2-phenyl-2-oxazoline
Application: Synthesis of chiral building blocks or protecting group installation.
Reagents:
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AMPD (10 mmol, 1.05 g)
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Benzoic Acid (10 mmol, 1.22 g)
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Toluene (50 mL)
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Catalyst: Triflic Acid (TfOH) (0.5 mmol, 5 mol%) or simply thermal reflux with Dean-Stark trap.
Procedure (Dean-Stark Thermal Method):
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add AMPD, Benzoic Acid, and Toluene to the flask.
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Reflux: Heat the mixture to reflux (110°C). The reaction proceeds via azeotropic removal of water.
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Observation: Water droplets will collect in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).
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Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1][2]
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Purification: The residue is purified via flash column chromatography (Silica gel, EtOAc/Hexane 1:1) or recrystallization from Et2O/Hexane.
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Yield: Typical isolated yield is 75–85%.
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Product Identity: 4-hydroxymethyl-4-methyl-2-phenyl-2-oxazoline. The free hydroxyl group remains available for further functionalization.
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Safety & Handling (MSDS Summary)
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Hazards: AMPD is classified as an Irritant (Xi) .
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Handling: Use standard PPE (Gloves, Safety Goggles). When handling the solid powder, use a dust mask to avoid inhalation.
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Storage: Hygroscopic. Store in a tightly sealed container in a cool, dry place. Desiccated storage is recommended for analytical standards.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8104, 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]
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Garg, P., et al. (2014).[3][4] Copper-Catalyzed Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols. Journal of Organic Chemistry. Retrieved from [Link]
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Reach Devices. (n.d.). Biological Buffers for Anion-Exchange Chromatography with pKa Calculator. Retrieved from [Link]
